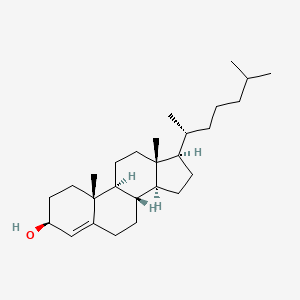

Allocholesterol

Descripción

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMGHSAOLFTOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871731 | |

| Record name | Cholest-4-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-42-3, 517-10-2 | |

| Record name | Cholest-4-en-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Enzymology of Allocholesterol

Elucidation of Allocholesterol Biosynthetic Pathways

The primary proposed route for this compound formation is through the isomerization of cholesterol. However, it is crucial to note that this pathway is considered hypothetical by many researchers, with limited evidence of its occurrence in living organisms. jst.go.jpencyclopedia.pubnih.gov

Isomerization from Cholesterol: Mechanistic Studies

The theoretical conversion of cholesterol to this compound involves a shift of the double bond from the C5-C6 position in the B-ring of the steroid nucleus to the C4-C5 position. acs.org This isomerization would result in the formation of cholest-4-en-3β-ol, the chemical name for this compound. While this reaction is chemically plausible, extensive studies on the biological mechanisms are lacking. Research into the microbial metabolism of cholesterol has identified a more dominant indirect pathway for cholesterol conversion to coprostanol, which proceeds through intermediates such as 4-cholesten-3-one (B1668897) and coprostanone, rather than directly forming this compound. encyclopedia.pubnih.govmdpi.commdpi.com Some studies mention a pathway involving the isomerization of cholesterol to this compound, which is then reduced to coprostanol, but this is often presented as a less evidenced alternative. jst.go.jpmdpi.commdpi.comjst.go.jp

Enzymatic Catalysis in this compound Formation

The specific enzymes that would directly catalyze the isomerization of cholesterol to this compound have not been definitively identified. However, enzymes involved in related steroid transformations provide clues into potential candidates.

Two key enzymes are central to the more established indirect pathway of cholesterol metabolism and have been considered in the context of sterol isomerization:

Cholesterol Oxidase (EC 1.1.3.6): This bifunctional enzyme, primarily found in microorganisms, catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a keto group, forming 5-cholesten-3-one. Subsequently, it isomerizes the double bond to the C4-C5 position, yielding 4-cholesten-3-one. encyclopedia.pubnih.govsigmaaldrich.com While cholesterol oxidase produces a Δ4-steroid, its product is a ketone (cholestenone) and not the alcohol (this compound). The substrate specificity of cholesterol oxidase from various microorganisms is broad, acting on several sterols. sorachim.comscirp.orgplos.org However, its direct role in producing this compound has not been demonstrated.

3β-hydroxy-Δ5-steroid Dehydrogenase (3β-HSD) (EC 1.1.1.145): This enzyme also converts 3β-hydroxy-Δ5-steroids to the Δ4-3-keto configuration. encyclopedia.pubnih.gov An NADP+-dependent 3β-HSD named IsmA has been identified in Eubacterium coprostanoligenes that oxidizes cholesterol to 4-cholesten-3-one. encyclopedia.pubnih.gov Like cholesterol oxidase, this enzyme produces the keto form, not this compound directly. The human genome contains genes for 3β-HSD enzymes, such as HSD3B7, which are involved in bile acid synthesis and are active on 7α-hydroxylated sterols. wikipedia.orgnih.govresearchgate.net Another isoform, HSD3B1, has been shown to have activity towards certain oxysterols. biorxiv.orgbiorxiv.org However, their function in producing this compound from cholesterol is not established.

Table 1: Key Enzymes Potentially Involved in Sterol Isomerization

| Enzyme | EC Number | Function in Sterol Metabolism | Potential Role in this compound Biosynthesis (Hypothetical) |

| Cholesterol Oxidase | 1.1.3.6 | Oxidizes cholesterol to 4-cholesten-3-one. encyclopedia.pubnih.govsigmaaldrich.com | Could theoretically be involved in a pathway leading to this compound, though direct evidence is lacking. |

| 3β-hydroxy-Δ5-steroid Dehydrogenase (3β-HSD) | 1.1.1.145 | Converts 3β-hydroxy-Δ5-steroids to Δ4-3-keto steroids. encyclopedia.pubnih.gov | A potential candidate for the isomerization step, but known to produce a ketone, not an alcohol. |

Detailed studies on the cofactor requirements and reaction kinetics for the direct enzymatic conversion of cholesterol to this compound are not available due to the unconfirmed nature of this pathway. However, the enzymes from the indirect pathway offer some insights. The oxidation of cholesterol to 4-cholesten-3-one by the 3β-HSD enzyme, IsmA, is NADP+ dependent and oxygen-independent. encyclopedia.pubnih.govacs.org In contrast, cholesterol oxidase utilizes FAD as a cofactor and requires oxygen. mdpi.com The Michaelis constant (Km) for a cholesterol oxidase from one microorganism for cholesterol has been reported as 4 x 10-6 M. sorachim.com

Identification and Characterization of Key Enzymes (e.g., Cholesterol Oxidase, Steroid Dehydrogenase)

Alternative or Minor Biosynthetic Routes to this compound

There is a significant lack of information regarding alternative or minor biosynthetic routes that lead specifically to this compound. Research on cholesterol metabolism has primarily focused on its synthesis, its conversion to bile acids and steroid hormones, and its catabolism by gut microbiota to coprostanol. While various cholesterol precursors and metabolites exist, a defined pathway that designates this compound as a primary product is not described in the current scientific literature. One early report from 1928 noted that this compound had not been found in animal organisms but suggested it might be an unstable intermediate that readily converts to cholesterol during isolation. nobelprize.org

Regulatory Mechanisms of this compound Biosynthesis

Given that the biosynthetic pathway for this compound is not well-established, specific regulatory mechanisms have not been identified. The regulation of cholesterol homeostasis in general is a complex process involving transcriptional control of key enzymes in cholesterol synthesis, such as HMG-CoA reductase, by factors like Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govbioone.org The expression of genes involved in sterol biosynthesis can also be regulated by the availability of sterols themselves. For instance, in yeast, ergosterol (B1671047) starvation leads to an increase in the expression of the ERG2 gene, which encodes a sterol isomerase. capes.gov.br It is conceivable that if a dedicated pathway for this compound biosynthesis exists, it would be subject to similar feedback regulation by cellular sterol levels. However, without a confirmed pathway and identified enzymes, this remains speculative.

Transcriptional and Translational Control of this compound-Related Enzymes

Direct transcriptional and translational control mechanisms for enzymes specific to this compound synthesis are not extensively documented. However, the regulation of the enzymes in the cholesterol biosynthesis pathway, which produces the necessary precursor, is well understood and provides critical context.

The primary regulators of cholesterol synthesis are a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2. researchgate.netnih.gov When cellular cholesterol levels are low, SREBP2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved. researchgate.net The released N-terminal domain then enters the nucleus and binds to Sterol Regulatory Elements (SREs) on the DNA. youtube.com This binding activates the transcription of genes encoding key enzymes in the cholesterol synthesis pathway, including the rate-limiting enzyme HMG-CoA reductase (HMGCR) and squalene (B77637) synthase. researchgate.netnih.govjcancer.org

Conversely, when cholesterol levels are high, the transport of SREBP2 to the Golgi is blocked, preventing the activation of these genes and thus downregulating cholesterol production. researchgate.net This feedback mechanism ensures that the synthesis of cholesterol—and therefore the availability of the substrate for this compound formation—is tightly controlled at the transcriptional level.

Translational control also plays a role in regulating cholesterol synthesis. In animals resistant to dietary cholesterol, the regulation of hepatic HMG-CoA reductase occurs mainly at the level of translation efficiency, rather than transcription. nih.gov Certain oxylanosterols, which are oxygenated derivatives of lanosterol, can decrease the translation of HMGCR mRNA, thereby reducing the synthesis of the enzyme and limiting cholesterol production. nih.gov The tumor suppressor p53 has also been shown to repress cholesterol synthesis by transcriptionally downregulating SQLE (squalene epoxidase), another key enzyme in the pathway, in a manner independent of SREBP2 under normal sterol conditions. embopress.org

Post-translational Modifications Affecting Enzymatic Activity

Post-translational modifications (PTMs) provide a rapid mechanism for controlling the activity of enzymes in the cholesterol synthesis pathway, thereby influencing the availability of cholesterol for conversion to this compound. nih.gov PTMs are chemical alterations made to proteins after they have been synthesized and can include the addition of functional groups like phosphates or ubiquitin tags. wikipedia.orgthermofisher.com

Key Post-Translational Modifications in the Cholesterol Pathway:

Phosphorylation: This reversible process involves the addition of a phosphate (B84403) group to an enzyme, typically catalyzed by a kinase, which can alter its activity. abcam.com In the cholesterol synthesis pathway, at least three enzymes are known to be regulated by phosphorylation: HMG-CoA reductase (HMGCR), 7-dehydrocholesterol (B119134) reductase (DHCR7), and 24-dehydrocholesterol reductase (DHCR24). nih.gov For instance, phosphorylation of HMGCR leads to a decrease in its enzymatic activity, thus slowing down the entire cholesterol synthesis pathway. nih.gov

Ubiquitination: This modification involves the attachment of a small protein called ubiquitin to a target enzyme, which often marks it for degradation by the proteasome. abcam.com Several enzymes in the cholesterol pathway are regulated through ubiquitination, most notably HMGCR and squalene monooxygenase (squalene epoxidase). nih.gov When sterol levels in the cell are high, it triggers the rapid ubiquitination and subsequent degradation of HMGCR. nih.gov This process is mediated by ER membrane proteins called Insigs, which, in the presence of sterols, bind to HMGCR and recruit a ubiquitin ligase to mark it for destruction. nih.govyoutube.com

These PTMs allow cells to fine-tune the rate of cholesterol production in response to immediate cellular needs, independent of the slower processes of transcription and translation.

| Enzyme | Post-Translational Modification(s) | Effect on Activity/Stability |

| HMG-CoA Reductase (HMGCR) | Phosphorylation, Ubiquitination | Decreased activity, Marked for degradation |

| Squalene Monooxygenase (SM/SQLE) | Ubiquitination | Marked for degradation |

| 7-dehydrocholesterol reductase (DHCR7) | Phosphorylation | Activity altered |

| 24-dehydrocholesterol reductase (DHCR24) | Phosphorylation | Activity altered |

Substrate Availability and Feedback Regulation

The synthesis of this compound is fundamentally dependent on the availability of its substrate, cholesterol. The cellular pool of cholesterol is tightly regulated by a sophisticated feedback system that balances de novo synthesis and dietary uptake. nih.gov

The core of this feedback loop is the regulation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of cholesterol synthesis. nih.govyoutube.com High levels of intracellular cholesterol and its derivatives trigger a feedback mechanism that suppresses cholesterol production. This occurs through two primary actions:

Inhibition of SREBP2 processing, which reduces the transcription of HMGCR and other cholesterogenic genes. researchgate.netyoutube.com

Acceleration of the degradation of the HMGCR protein itself through sterol-induced ubiquitination. nih.gov

This ensures that when cholesterol is abundant, its synthesis is promptly halted, thereby limiting the substrate available for conversion to this compound.

This compound itself participates in the regulation of sterol-metabolizing enzymes. Both cholestanol (B8816890) and this compound can act as allosteric activators of ACAT1, the enzyme responsible for esterifying cholesterol for storage. nih.gov This suggests that in addition to being a substrate, this compound can modulate the activity of key enzymes involved in managing cellular cholesterol levels. The availability of cholesterol as a substrate for the enzyme cholesterol 7 alpha-hydroxylase, which is involved in bile acid synthesis, also directly stimulates its activity, indicating that substrate supply is a direct regulatory mechanism for some sterol-processing enzymes. nih.gov

Metabolic Fates and Downstream Products of Allocholesterol

Allocholesterol Catabolism and Degradation Pathways

The breakdown of this compound is not characterized by the complete degradation of its steroid nucleus in the human body, but rather by its conversion into other sterol compounds. encyclopedia.pubnih.gov The primary catabolic fate discussed in research is its reduction to coprostanol. mdpi.com

The transformation of cholesterol to the non-absorbable sterol coprostanol is a significant event in intestinal cholesterol metabolism, and one of the proposed routes proceeds via an this compound intermediate. mdpi.comjst.go.jpresearchgate.net This pathway, sometimes referred to as the "indirect pathway," is distinct from the direct reduction of cholesterol. mdpi.com

The process is understood to involve two key steps:

Isomerization: Cholesterol is first isomerized to form this compound. jst.go.jpnobelprize.org However, it is important to note that some scientific literature suggests this isomerization may be a chemical reaction rather than a confirmed enzymatic process within organisms. encyclopedia.pubresearchgate.net

Reduction: this compound is subsequently reduced to form coprostanol. mdpi.commdpi.com

This conversion is primarily a function of the gut microbiota. mdpi.com Specific bacterial species have been identified as capable of carrying out this reduction. Research has shown that certain strains, such as Eubacterium species (e.g., ATCC 21408), can effectively reduce this compound to coprostanol. mdpi.com The enzymes responsible for this microbial conversion are a key area of ongoing research, with cholesterol reductase being implicated in the broader conversion of cholesterol to coprostanol. jst.go.jp

Table 1: Microbial and Enzymatic Conversion of this compound

| Step | Reactant | Product | Key Microbial Genera | Enzymatic Aspect |

| Isomerization | Cholesterol | This compound | - | Proposed intermediate step; may be a chemical rather than enzymatic reaction in vivo. encyclopedia.pubresearchgate.net |

| Reduction | This compound | Coprostanol | Eubacterium | Catalyzed by microbial enzymes, likely a form of reductase. mdpi.comjst.go.jp |

Beyond the conversion to coprostanol, this compound is chemically related to other significant sterols. Historically, the artificial conversion of cholesterol using hydrochloric acid yields this compound. nobelprize.org Hydrogenation of this artificially derived this compound in a neutral solution primarily produces coprosterol (B1669432) (coprostanol). nobelprize.org

While not a direct metabolite in the traditional sense of a degradation product, this compound is positioned as a parent substance for coprosterol. nobelprize.org Furthermore, its structure is closely related to intermediates in the synthesis of bile acids, such as cholanic acid, suggesting its derivation pathways are linked to the formation of these compounds. nobelprize.org

Biological Roles and Mechanistic Investigations of Allocholesterol

Allocholesterol's Role in Cellular Membrane Dynamics

The plasma membrane, a critical barrier and signaling platform, is profoundly influenced by its lipid composition. This compound, like its isomer cholesterol, integrates into the lipid bilayer and modulates its physical properties.

Influence on Membrane Fluidity and Rigidity

The fluidity of the cell membrane is crucial for a multitude of cellular functions, including transport and signal transduction. walshmedicalmedia.com Cholesterol is a key regulator of this property, and this compound is also thought to play a similar, albeit distinct, role. The rigid, planar structure of these sterols allows them to insert between phospholipids (B1166683) in the membrane. labxchange.org

At physiological temperatures, cholesterol generally decreases membrane fluidity by restricting the movement of phospholipid fatty acid chains, making the membrane more rigid. labxchange.org Conversely, at lower temperatures, it prevents the tight packing of phospholipids, thereby increasing fluidity and preventing the membrane from becoming crystalline. labxchange.orgkhanacademy.org While direct studies on this compound's specific effects are less abundant, its structural similarity to cholesterol suggests it would have a comparable, though potentially quantitatively different, influence on membrane fluidity and rigidity. The subtle difference in the A/B ring fusion (trans in this compound, cis in coprostanol, and a double bond in cholesterol) can lead to different packing efficiencies within the membrane, thus altering its fluidity.

Modulation of Lipid Raft Organization and Function

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. walshmedicalmedia.comresearchgate.net These domains serve as platforms for organizing signaling molecules, thereby facilitating or inhibiting signal transduction pathways. csic.esyoutube.com Cholesterol is a critical component for the formation and stability of lipid rafts, acting as a dynamic "glue" that holds the raft assembly together. researchgate.netcsic.es

The presence of cholesterol promotes the formation of a more ordered and less fluid "liquid-ordered" phase, which is characteristic of lipid rafts, distinct from the surrounding "liquid-disordered" bulk membrane. nih.gov An increase in free cholesterol levels can lead to an increase of cholesterol in these raft domains, which can in turn disrupt lipid packing and the localization of raft-associated proteins and signaling. researchgate.net Given this compound's structural similarity to cholesterol, it is expected to participate in and influence the organization of lipid rafts. The specific stereochemistry of this compound may lead to subtle differences in the stability and composition of these microdomains compared to cholesterol-containing rafts, thereby modulating the signaling events that occur within them.

Impact on Membrane Permeability and Barrier Function

A primary function of the cell membrane is to act as a selective barrier, controlling the passage of molecules into and out of the cell. uvigo.es Cholesterol plays a significant role in this barrier function by decreasing the permeability of the membrane to small, water-soluble molecules. walshmedicalmedia.comnih.gov It achieves this by filling the spaces between phospholipid molecules, making the membrane more compact and reducing the passive diffusion of substances across the bilayer. nih.govconductscience.com

Increasing cholesterol concentration generally leads to lower membrane permeability. conductscience.com This effect is attributed to the increased packing and ordering of the lipid acyl chains, which creates a more substantial hydrophobic barrier. nih.gov While specific data on this compound is limited, its insertion into the membrane is predicted to have a similar effect on reducing permeability. However, the different three-dimensional shape of this compound compared to cholesterol could result in variations in packing efficiency with phospholipids, potentially leading to a quantitatively different impact on the membrane's barrier properties.

This compound as a Signaling Molecule

Beyond its structural role in membranes, evidence suggests that this compound can also function as a signaling molecule, interacting with intracellular components to modulate cellular pathways.

Interaction with Intracellular Receptors and Ligand Binding

Intracellular receptors, such as nuclear receptors, are key players in cellular signaling. These receptors can bind to small, hydrophobic molecules that are able to cross the plasma membrane. pressbooks.pubkhanacademy.org This binding event typically induces a conformational change in the receptor, leading to the regulation of gene expression. pressbooks.pubopen.edu

Research has shown that certain steroid molecules, including this compound, can act as substrates for intracellular enzymes like acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). biorxiv.org ACAT1 is a key enzyme in cellular cholesterol metabolism, catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs. biorxiv.org The fact that this compound can be a substrate for ACAT1 indicates a direct interaction with an intracellular protein, suggesting a role in modulating cellular lipid metabolism. biorxiv.org Furthermore, studies on the insulin (B600854) receptor have shown that its ligand-induced activation can be restored by the incorporation of various sterols, including this compound, into cholesterol-depleted cells. researchgate.net This suggests that this compound can functionally substitute for cholesterol in supporting the activity of certain membrane receptors.

Activation or Modulation of Signaling Cascades (e.g., MAPK, AKT pathways)

The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) signaling pathways are central to the regulation of numerous cellular processes, including proliferation, survival, and apoptosis. nih.govmdpi.com These pathways are often activated by growth factor receptors located in the plasma membrane. nih.govmdpi.com

The lipid environment of the membrane, particularly the composition of lipid rafts, can significantly influence the activity of these signaling pathways. researchgate.net For instance, cholesterol depletion has been shown to enhance the activation of the MAPK pathway in response to epidermal growth factor (EGF). researchgate.net This suggests that cholesterol and the integrity of lipid rafts normally exert a level of control over this signaling cascade. researchgate.net Given that this compound can influence membrane properties and receptor function, it is plausible that it can also modulate the MAPK and AKT signaling cascades. For example, by altering lipid raft organization, this compound could influence the spatial organization and interaction of signaling components, thereby fine-tuning the cellular response to external stimuli. Studies on withanolides, a group of steroidal lactones, have shown they can inhibit the PI3K/AKT and MAPK pathways, highlighting the potential for sterol-like molecules to modulate these critical signaling networks. mdpi.com

Influence on Gene Expression and Cellular Responses

This compound, a stereoisomer of cholesterol, has been shown to influence the expression of various genes and elicit distinct cellular responses. Its effects are often studied in the context of lipid metabolism and transport.

One of the key areas of this compound's influence is on the expression of ATP-binding cassette (ABC) transporters, which are crucial for cholesterol efflux from cells. Specifically, the expression of ABCA1 and ABCG1, which are target genes of Liver X Receptors (LXRs), can be modulated by cellular sterol levels. nih.govnih.govaging-us.com LXRs are nuclear receptors that, when activated by oxysterols (oxidized forms of cholesterol), form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements in the DNA to initiate the transcription of target genes. qiagen.comnih.gov These genes are involved in cholesterol transport, efflux, and conversion to bile acids. qiagen.comnih.gov Studies have shown that supplementing macrophages with cholesterol can reverse the statin-mediated downregulation of ABCA1 and ABCG1 expression. nih.gov Conversely, depleting cellular cholesterol tends to enhance the effect of statins, leading to further downregulation of these transporters. nih.gov This suggests a complex interplay where the cellular cholesterol content, which can be influenced by compounds like this compound, is a critical determinant of the expression of these important cholesterol transporters.

Furthermore, cellular cholesterol levels have been shown to modify gene expression in response to physical stimuli like fluid shear stress. nih.gov For instance, loading collecting duct cells with cholesterol represses the fluid shear stress-mediated induction of cyclooxygenase-2 (COX2), heme oxygenase-1 (HO-1), and nitric oxide synthase-2 (NOS2), genes that are important for sodium excretion. nih.gov This indicates that alterations in cellular sterol composition, potentially including the presence of this compound, can impact cellular responsiveness to mechanical cues by modulating gene expression.

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is another critical regulatory network affected by cellular sterol levels. nih.govwikipedia.orgnih.gov SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. nih.govplos.org When cellular sterol levels are low, SREBPs are activated through a process of proteolytic cleavage and move to the nucleus to stimulate the transcription of their target genes. wikipedia.orgnih.gov Conversely, when sterol levels are high, this activation is suppressed. plos.org While direct studies on this compound's specific long-term effects on the SREBP pathway are not extensively detailed, its structural similarity to cholesterol suggests it could participate in the feedback regulation of this pathway, thereby influencing the expression of a wide array of genes involved in lipid metabolism.

Finally, this compound can also influence cellular responses by altering the properties of the plasma membrane. For example, replacing cholesterol with this compound has been shown to affect endocytosis, a fundamental cellular process for nutrient uptake and receptor signaling. biologists.com While some level of endocytosis is supported in the presence of this compound, the efficiency can be altered compared to cholesterol, highlighting how changes in membrane sterol composition can trigger different cellular responses. biologists.com

This compound's Involvement in Cellular Processes (Mechanistic Focus)

Sterol Transport and Trafficking Mechanisms

The transport of sterols between cellular organelles is a vital process for maintaining membrane integrity and function. nih.govnih.govcornell.edu This transport occurs through both vesicular and non-vesicular pathways. cornell.eduresearchgate.net Non-vesicular transport is largely mediated by lipid-transfer proteins (LTPs) that can move individual sterol molecules through the cytoplasm. nih.govnih.gov

While specific LTPs for this compound have not been extensively characterized, its structural similarity to cholesterol suggests it would utilize the same transport machinery. Proteins containing a StAR-related lipid transfer (START) domain are a major class of sterol transporters. nih.gov These proteins facilitate the movement of sterols between membranes, such as from the endoplasmic reticulum (ER) to the plasma membrane. nih.govcornell.edu The efficiency and kinetics of this transport are influenced by the specific sterol structure.

The Niemann-Pick Type C1 (NPC1) protein is another key player in intracellular cholesterol trafficking, particularly in the egress of cholesterol from late endosomes and lysosomes. cornell.edunih.gov Loss of NPC1 function leads to the accumulation of cholesterol within these organelles. cornell.edu It is plausible that this compound, if present, would also be subject to NPC1-mediated transport.

Endosomal and Lysosomal Dynamics

The endo-lysosomal system is a series of intracellular compartments responsible for the sorting, processing, and degradation of internalized materials. nih.govmdpi.comspringermedizin.de The cholesterol content of endosomal and lysosomal membranes is tightly regulated and plays a crucial role in their function. nih.govnih.gov

Studies have shown that altering the sterol composition of cellular membranes can impact endocytosis. biologists.com For instance, replacing cholesterol with this compound can affect the efficiency of both clathrin-mediated and clathrin-independent endocytosis. biologists.com This suggests that the specific structure of the sterol is critical for the proper formation and trafficking of endocytic vesicles. The sorting of cargo within endosomes is also sensitive to the lipid environment. nih.govfao.org Changes in membrane cholesterol can affect the sorting of proteins and lipids, directing them towards either recycling pathways or degradation in lysosomes. nih.gov

Furthermore, the egress of cholesterol from lysosomes is a critical step in maintaining cellular cholesterol homeostasis. nih.govescholarship.orgcellphysiolbiochem.com This process is mediated by proteins like NPC1 and NPC2. nih.gov Any interference with this process, potentially by a sterol like this compound that might compete for or inhibit these transporters, could lead to lysosomal lipid accumulation and subsequent cellular dysfunction. The accumulation of cholesterol in late endosomes/lysosomes has also been shown to be a protective mechanism against certain viral infections by inhibiting the fusion of the viral envelope with the endosomal membrane. nih.gov

Autophagy and Cellular Differentiation Processes

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes. frontiersin.orgbiorxiv.org The biogenesis of autophagosomes requires lipids, and recent evidence points to a role for cholesterol in this process. nih.gov

Cholesterol is involved in the formation of the autophagosome membrane, and its transfer to the site of autophagosome initiation is a regulated process. nih.gov High levels of intracellular cholesterol can enhance the formation of autophagosomes but may impair their subsequent fusion with lysosomes, leading to an accumulation of autophagic vesicles. nih.gov This impairment of autophagic flux can be detrimental to the cell. Given that this compound can be incorporated into cellular membranes, it is conceivable that it could influence the formation and maturation of autophagosomes, potentially by altering membrane fluidity or the recruitment of autophagy-related proteins.

Cellular differentiation is a complex process that involves significant changes in gene expression and cell morphology. While direct studies on the role of this compound in cellular differentiation are limited, the general importance of sterols in this process is recognized. For example, cholesterol metabolism is linked to the differentiation of various cell types. The ability of a cell to regulate its cholesterol content and distribution is crucial for processes like neurite outgrowth in neuronal differentiation.

The influence of sterols on cellular differentiation can be mediated through their effects on membrane properties, which in turn can modulate signaling pathways. For instance, the organization of signaling molecules within lipid rafts is dependent on the sterol composition of the membrane. By altering the membrane environment, this compound could potentially influence signaling cascades that are critical for driving cellular differentiation programs.

Analytical Methodologies for Allocholesterol Research

Extraction and Sample Preparation Techniques for Allocholesterol

Effective isolation and preparation of this compound from complex biological matrices are critical preliminary steps for any quantitative or qualitative analysis. These processes aim to remove interfering substances and concentrate the analyte for optimal detection.

The initial step in analyzing this compound involves its extraction from biological samples such as plasma, serum, or tissues. nih.gov Classic methods for lipid extraction, such as the Bligh/Dyer or Folch procedures, are commonly employed. nih.gov These protocols use a mixture of chloroform (B151607) and methanol (B129727) to effectively disrupt lipoproteins and solubilize lipids. nih.gov For cellular studies, a modified Bligh/Dyer extraction is often used, where cells are treated with a chloroform:methanol mixture, and deuterated sterol standards are added to enable future quantitative analysis. lipidmaps.org

To analyze total sterol content, including esterified forms, an alkaline hydrolysis step (saponification) is necessary. nih.govmdpi.com This involves adding a strong base in an alcohol solution to the extract and often incubating it at elevated temperatures (e.g., 60–100°C) to cleave the fatty acid conjugates, transforming them into free sterols. nih.govmdpi.com This process also degrades abundant lipid classes like triglycerides and phospholipids (B1166683), which simplifies the sample matrix. nih.gov If the goal is to measure only free, unesterified sterols, the saponification step is omitted. nih.gov

Following extraction and/or saponification, Solid-Phase Extraction (SPE) is frequently used to isolate and purify the sterol fraction. nih.govlipidmaps.orgaustinpublishinggroup.com Silica-based SPE cartridges are common for this purpose. lipidmaps.orgaocs.org The lipid extract is loaded onto the column, and a sequence of solvents with increasing polarity is used to elute different lipid classes. aocs.orgaocs.org For instance, nonpolar compounds like cholesteryl esters can be eluted with hexane (B92381), while free sterols, including this compound, are subsequently eluted with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane or hexane:diethyl ether. lipidmaps.orgaocs.org

Table 1: Overview of Lipid Extraction and Purification Protocols

| Step | Method | Reagents/Materials | Purpose | Citations |

| Lipid Extraction | Bligh/Dyer or Folch | Chloroform, Methanol | Disrupt lipoproteins and solubilize total lipids from the matrix. | nih.gov |

| Hydrolysis (Optional) | Saponification | Alcoholic potassium hydroxide | Cleave sterol-fatty acid esters to yield free sterols. | nih.govujms.net |

| Purification | Solid-Phase Extraction (SPE) | Silica cartridges, Hexane, Diethyl ether, Isopropanol | Isolate the sterol fraction from other lipid classes. | nih.govlipidmaps.orgaustinpublishinggroup.com |

For analysis by Gas Chromatography (GC), sterols like this compound require a derivatization step to improve their volatility and thermal stability, leading to better peak shape and detector response. aocs.orgaocs.org Injecting underivatized sterols can result in broad peaks and lower sensitivity. aocs.org

The most common derivatization method is silylation, which converts the hydroxyl group of the sterol into a trimethylsilyl (B98337) (TMS) ether. aocs.orgaocs.orgnih.gov This is a necessary step as free hydroxyl groups are required for the reaction. nih.gov Several silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a frequently used reagent, often with 1% trimethylchlorosilane (TMCS) added as a catalyst to enhance the reaction with sterically hindered hydroxyl groups. aocs.orgmun.ca Other reagents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), sometimes mixed with N-trimethylsilylimidazole (TSIM) for complete derivatization, especially of tertiary hydroxyl groups. nih.gov The reaction is typically performed by heating the dried lipid extract with the silylating reagent in a solvent like pyridine (B92270) at 60-70°C. aocs.orgresearchgate.net

Another, though less common, strategy is acetylation using acetic anhydride. aocs.org However, silylation is generally the preferred method in modern analytical workflows. aocs.org It is crucial that the reaction medium is free from water to ensure complete derivatization. aocs.org The resulting TMS-ether derivatives are volatile and can be directly injected into the GC system, although they are known to hydrolyze over time and should be analyzed within a few days. aocs.org

Table 2: Common Derivatization Reagents for Sterol Analysis

| Reagent | Abbreviation | Common Catalyst/Solvent | Target Functional Group | Analytical Technique | Citations |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylchlorosilane (TMCS), Pyridine | Hydroxyl | GC-MS, GC-FID | aocs.orgmun.ca |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | N-trimethylsilylimidazole (TSIM) | Hydroxyl | nih.gov | |

| Acetic Anhydride | - | Pyridine | Hydroxyl | GC | aocs.org |

Lipid Extraction Protocols from Biological Matrices

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound from other sterols and matrix components prior to its detection and quantification. Both gas and liquid chromatography offer distinct advantages for sterol analysis.

Gas chromatography is a powerful and widely used tool for the separation, identification, and quantification of sterols, including this compound. austinpublishinggroup.comaocs.org The analysis is typically performed on the derivatized (e.g., TMS-ether) forms of the sterols. aocs.orgmun.ca

The separation is achieved on fused-silica capillary columns with apolar stationary phases, such as 100% dimethyl polysiloxane or 5% diphenyl-95% dimethyl polysiloxane. aocs.org A typical GC method involves a split injection, an injector temperature of 250-300°C, and a temperature-programmed oven heating profile, for instance, starting at 150°C and ramping up to 300-320°C. aocs.orgvu.edu.aunih.gov

Flame Ionization Detection (FID) is a common detector used for quantification due to its robustness, wide linear response range, and low cost. austinpublishinggroup.comvu.edu.aunih.gov Sterol peaks are identified by comparing their retention times to those of pure standards. aocs.org For quantification, an internal standard such as 5α-cholestane or epicoprostanol (B1214048) is often added to the sample before analysis. austinpublishinggroup.com

For unambiguous identification and structural confirmation, GC is frequently coupled with Mass Spectrometry (GC-MS). aocs.orgnih.gov Electron Impact (EI) at 70 eV is the most common ionization method used in GC-MS analysis of sterols. aocs.orgfrontiersin.org This technique produces a molecular ion as well as characteristic fragment ions that create a unique mass spectrum, acting as a fingerprint for the compound. aocs.orgnist.gov The NIST WebBook, for example, contains a reference electron ionization mass spectrum for this compound. nist.gov

Table 3: Typical Gas Chromatography (GC) Parameters for Sterol Analysis

| Parameter | Typical Setting/Value | Purpose | Citations |

| Column | Fused-silica capillary (25-60 m), apolar stationary phase (e.g., 5% diphenyl-95% dimethyl polysiloxane) | High-resolution separation of sterol isomers. | aocs.org |

| Injection | Split (e.g., 1:15 to 1:100), Temperature: 250-300°C | Introduce a small, representative sample volume onto the column. | aocs.org |

| Oven Program | Temperature ramp (e.g., 20°C/min to 300-320°C) | Elute compounds based on their boiling points and column interaction. | vu.edu.aumdpi.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. | mdpi.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Quantification (FID) and Identification/Quantification (MS). | austinpublishinggroup.comaocs.org |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), provides an alternative to GC and does not require derivatization, simplifying sample preparation. acs.orgnih.gov These methods are especially useful for analyzing a diverse group of sterols and their oxidized metabolites in a single run. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for sterol separation. nih.govmun.ca C18 columns are frequently employed, with a mobile phase typically consisting of a binary gradient of solvents like methanol/water or acetonitrile/water, often with an additive like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net A study successfully used a Purospher Star RP-18e column with a water/methanol versus methanol/acetone/n-hexane solvent system for separating plasma sterols. researchgate.netnih.gov

UHPLC, which uses columns with smaller particle sizes (e.g., sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. jasco-global.comjascoinc.com A high-resolution UHPLC column (2.0 mm ID x 150 mm L, 1.9 µm particles) has been shown to achieve baseline separation of closely related sterols. jasco-global.comjascoinc.com The increased resolution and sensitivity of modern HPLC and UHPLC systems make them well-suited for translational research involving large numbers of clinical samples. nih.gov

Table 4: Representative Liquid Chromatography (LC) Systems for Sterol Separation

| Technique | Column Type | Mobile Phase Example | Advantages | Citations |

| HPLC | Reversed-Phase C18 | Binary gradient of methanol and water with 5mM ammonium acetate. | No derivatization required; suitable for a diverse range of sterols. | nih.govnih.gov |

| UHPLC | Unifinepak C18 (1.9 µm particles) | Acetonitrile/Water and THF gradient. | Higher resolution, greater sensitivity, and faster analysis times. | jasco-global.comjascoinc.com |

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, prized for its superior sensitivity, specificity, and selectivity. acs.orgnih.gov It is most powerfully applied when coupled with a chromatographic separation technique like GC or LC. acs.orgnih.gov

When coupled with GC, electron ionization (EI-MS) is standard, providing detailed structural information from fragmentation patterns that allow for unambiguous identification of sterols. aocs.orgmdpi.com

In the context of Liquid Chromatography (LC-MS), several atmospheric pressure ionization techniques are used. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is often preferred for lipophilic compounds like sterols, as it consistently forms protonated molecules that have lost a water molecule ([M+H-H₂O]⁺), which is a characteristic ion for sterols. acs.orgnih.govresearchgate.netusask.ca Electrospray Ionization (ESI) is also used, though it can sometimes result in lower ion intensity for certain sterols compared to APCI. researchgate.netusask.ca

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, dramatically enhances selectivity and sensitivity. acs.orgnih.govnih.gov This technique allows for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govlipidmaps.org This highly specific detection method minimizes interferences from the matrix, allowing for accurate quantification of low-abundance sterols. nih.gov The sensitivity of LC-MS methods can reach the femtomole (fmol) range on-column. nih.gov

Table 5: Mass Spectrometry Ionization Techniques for Sterol Analysis

| Technique | Coupled With | Typical Ion Formed | Key Advantages | Citations |

| Electron Ionization (EI) | GC | Molecular ion (M⁺) and characteristic fragments | Provides rich structural information for identification. | aocs.org |

| Atmospheric Pressure Chemical Ionization (APCI) | LC | [M+H-H₂O]⁺ | Good sensitivity and consistent ionization for lipophilic sterols. | acs.orgresearchgate.netusask.ca |

| Electrospray Ionization (ESI) | LC | [M+H]⁺ | Softer ionization, suitable for a broad range of compounds. | nih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of biomolecules, including this compound. wikipedia.org This method involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. wikipedia.orgmdpi.com The resulting fragmentation pattern is often unique to the molecule's structure, allowing for its identification.

In the context of sterol analysis, MS/MS is a benchmark for elucidating complex structures. wikipedia.orgmdpi.com For quantification, especially in complex matrices like biological fluids, techniques like triple quadrupole mass spectrometry (QQQ) operating in multiple reaction monitoring (MRM) mode offer exceptional sensitivity and specificity by monitoring specific precursor-product ion transitions. labmanager.com While direct analysis of free cholesterol and its isomers by electrospray ionization (ESI) can be challenging due to poor ionization, derivatization can be employed to enhance detection. sigmaaldrich.com For instance, acetyl chloride derivatization converts free sterols into their acetate esters, which are more amenable to ESI-MS/MS analysis. sigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the measurement of steroids in biological samples. nih.govnih.gov This approach couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov For example, a robust and high-throughput LC-MS/MS method has been developed for the screening and monitoring of related sterol metabolism disorders, demonstrating the power of this technique in clinical applications. nih.gov

Table 1: Key Features of Tandem Mass Spectrometry in this compound Research

| Feature | Description | Relevance to this compound |

| Principle | Involves two or more stages of mass analysis where precursor ions are fragmented to produce characteristic product ions. wikipedia.org | Allows for the differentiation of this compound from other sterol isomers based on unique fragmentation patterns. |

| Structural Elucidation | The fragmentation pattern provides a fingerprint of the molecule's structure. mdpi.com | Crucial for confirming the identity of this compound in complex biological mixtures. |

| Quantification | Highly sensitive and specific, especially when using techniques like Multiple Reaction Monitoring (MRM). labmanager.com | Enables accurate measurement of this compound levels in various biological samples. |

| Sample Preparation | Often requires derivatization to improve ionization efficiency for sterols. sigmaaldrich.com | Enhances the signal of this compound for more reliable detection and quantification. |

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for untargeted metabolomics, enabling the comprehensive analysis of all detectable metabolites in a biological sample. nih.govnih.gov This approach is crucial for discovering novel biomarkers and understanding the metabolic pathways affected in various physiological and pathological states. nih.govbevital.no HRMS instruments, such as Fourier transform mass spectrometers, provide highly accurate mass measurements, which allows for the confident assignment of elemental formulas to detected ions. mdpi.comnih.gov

In the context of this compound research, HRMS-based metabolomics can reveal alterations in lipid and sterol metabolism. nih.gov By comparing the metabolomic profiles of different samples, researchers can identify metabolites, including this compound, that are associated with specific conditions. nih.govbevital.no The data from HRMS can be used to construct metabolic networks and identify pathways that are perturbed, offering insights into the broader biological impact of this compound. mdpi.com For instance, untargeted high-resolution metabolomic profiling of plasma has been used to identify disease-associated chemicals and metabolic pathways in liver diseases. nih.gov

The workflow for HRMS-based metabolomics typically involves liquid chromatography (LC) for separation, followed by full scan mass analysis at high resolution. nih.gov The resulting data is complex and requires sophisticated software for extraction, alignment, and statistical analysis to identify significant metabolic features. nih.gov

Advanced Ionization Techniques (e.g., DART-MS, ESI-MS) for this compound

Advanced ionization techniques have revolutionized mass spectrometry by allowing for the analysis of samples in their native state with minimal preparation. nih.govresearchgate.net These methods, often referred to as ambient ionization mass spectrometry (AIMS), operate at atmospheric pressure. nih.govresearchgate.net

Direct Analysis in Real Time (DART) mass spectrometry is a prominent AIMS technique that enables the rapid and direct analysis of samples. nih.gov It has been shown to be a promising tool for the cost-effective and high-throughput quantification of cholesterol. nih.gov DART-MS involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes for mass spectrometric analysis. researchgate.net

Electrospray Ionization (ESI) is a widely used soft ionization technique that is particularly suitable for the analysis of large, non-volatile, and thermally labile molecules. sigmaaldrich.com While free sterols like this compound can be challenging to ionize with ESI, derivatization can overcome this limitation. sigmaaldrich.com ESI-MS is a cornerstone of many LC-MS based methods for lipid analysis. bmglabtech.com

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is often more effective for the analysis of less polar molecules like sterols compared to ESI. mdpi.com Phytosterols, which are structurally similar to this compound, ionize more efficiently using APCI. mdpi.com

These advanced ionization methods, coupled with mass spectrometry, provide powerful platforms for the rapid and sensitive analysis of this compound in various research settings. nih.govmdpi.com

Spectroscopic and Biophysical Methods for this compound Study

To complement mass spectrometric analyses, a variety of spectroscopic and biophysical methods are employed to investigate the conformational properties of this compound and its interactions within membrane environments. These techniques provide critical insights into the dynamic behavior and functional consequences of this sterol.

Nuclear Magnetic Resonance (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govauremn.org.br For small molecules like this compound, NMR can provide detailed information about the relative populations of different conformers by measuring parameters such as coupling constants. nih.gov Both 1H and 13C NMR are used to establish complete signal assignments for sterols and their derivatives. nih.gov

Table 2: NMR Parameters for Conformational Analysis of Sterols

| NMR Parameter | Information Provided | Relevance to this compound |

| Chemical Shifts (¹H and ¹³C) | Provide information about the electronic environment of each nucleus. nih.gov | Sensitive to the local geometry and can indicate conformational changes. |

| Coupling Constants (J-couplings) | Measure the interaction between neighboring nuclear spins and are dependent on dihedral angles. nih.gov | Used to determine the preferred conformations of the flexible side chain and ring system of this compound. |

| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization between spatially close nuclei. arxiv.org | Provides distance constraints to define the three-dimensional structure and conformation. |

Fluorescence Spectroscopy for Membrane Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of molecules with lipid membranes. nih.govnih.gov Fluorescent probes, including fluorescent sterol analogs, are used to report on the properties of their local environment within the membrane. nih.gov These probes can provide information on membrane fluidity, lipid packing, and the formation of distinct lipid domains. nih.govrsc.org

Changes in the fluorescence emission spectrum, lifetime, and anisotropy of a probe can indicate alterations in the membrane environment induced by the presence of sterols like this compound. nih.govrsc.org For example, solvatochromic dyes exhibit a shift in their emission spectrum depending on the polarity of their surroundings, which can be used to monitor changes in lipid order. biorxiv.org Time-resolved fluorescence techniques can be used to investigate the heterogeneity of sterol distribution and their exchange between membranes. nih.gov

Electron Paramagnetic Resonance (EPR) for Membrane Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin-labeling, is a powerful method for investigating the dynamics and structure of lipid membranes. nih.govnih.gov Spin-labeled lipids, which contain a stable nitroxide radical, are introduced into the membrane, and their EPR spectra provide information about their rotational motion and the local environment. nih.govnih.gov

EPR can be used to determine various membrane properties, including acyl chain order, membrane fluidity, and hydrophobicity as a function of depth within the bilayer. nih.govnih.gov The presence of sterols like this compound can significantly alter these properties. nih.gov For instance, conventional EPR can measure order parameters, while saturation-recovery EPR can provide information on membrane fluidity. nih.gov Two-pulse, echo-detected EPR can be used to study the librational motions of spin-labeled lipids, providing insights into the dynamics of highly packed membrane regions. nih.gov

Research Models and Experimental Approaches for Allocholesterol Studies

In Vitro Cellular Models

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms of allocholesterol. These systems offer a controlled environment to study its interactions with cellular components, its influence on membrane properties, and its role in intercellular signaling.

Mammalian Cell Lines (e.g., HepG2, CHO cells, Macrophage systems)

Mammalian cell lines are crucial tools for studying the cellular effects of this compound due to their homogeneity and ease of manipulation.

HepG2 Cells: The human hepatoma cell line, HepG2, is widely used in studies of cholesterol metabolism and serves as a relevant model for investigating this compound. Research on HepG2 cells has demonstrated their utility in examining the uptake and degradation of lipoproteins and the regulation of cholesterol synthesis and esterification. nih.gov Studies have shown that various natural compounds can modulate cholesterol levels in HepG2 cells by affecting key genes involved in cholesterol metabolism, such as HMG-CoA reductase (HMGCR), the low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporters (ABCA1). frontiersin.orgmdpi.com Given that this compound differs from cholesterol only in the position of a double bond, HepG2 cells provide a valuable system to compare and contrast the effects of these two sterols on hepatic cholesterol homeostasis. For instance, researchers can investigate whether this compound influences the expression of genes like SREBP2, LXRα, and CYP7A1, which are central to cholesterol regulation. frontiersin.orgd-nb.info

CHO Cells: Chinese Hamster Ovary (CHO) cells are another key model, particularly in studies of sterol metabolism and transport. alljournals.cn CHO cells have been instrumental in understanding the regulation of HMG-CoA reductase and the effects of sterols on cellular processes. nih.gov For example, studies have shown that alterations in cellular cholesterol levels can impact the actin cytoskeleton in CHO cells. researchgate.net Research has also indicated that this compound, along with dihydrocholesterol, can inhibit protein translocation across the endoplasmic reticulum membrane, a fundamental cellular process. su.se This suggests that this compound can directly influence membrane-dependent functions within the cell.

Macrophage Systems: Macrophages play a central role in the development of atherosclerosis, primarily through the uptake of modified lipoproteins and their subsequent transformation into foam cells. e-coretvasa.cznih.gov This process is heavily influenced by cellular cholesterol content and trafficking. In vitro macrophage models are therefore critical for understanding how different sterols, including this compound, might contribute to or inhibit atherogenesis. scispace.com Studies using macrophage cell lines or primary macrophages investigate the mechanisms of foam cell formation, including the role of scavenger receptors like CD36 and SRA1. mdpi.comfrontiersin.org Research can explore the potential for this compound to modulate lipid accumulation and inflammatory responses within these immune cells.

Table 1: Applications of Mammalian Cell Lines in this compound Research

| Cell Line | Research Focus | Key Findings/Potential Applications |

|---|---|---|

| HepG2 | Hepatic Cholesterol Metabolism | Investigating the influence of this compound on cholesterol synthesis, uptake, and efflux pathways. nih.govfrontiersin.orgmdpi.comd-nb.info |

| CHO | Sterol Metabolism & Cellular Processes | Studying the effects of this compound on membrane-dependent functions like protein translocation and cytoskeletal organization. nih.govresearchgate.netsu.se |

| Macrophages | Atherosclerosis & Foam Cell Formation | Examining the role of this compound in modulating lipid uptake, foam cell formation, and inflammatory responses. e-coretvasa.cznih.govscispace.commdpi.comfrontiersin.org |

Primary Cell Cultures

Primary cells, isolated directly from tissues, retain many of the physiological characteristics of their tissue of origin, making them a more representative model than immortalized cell lines for certain studies. nih.gov

Primary Hepatocytes: These cells are considered the gold standard for in vitro studies of liver function, including cholesterol metabolism. bioivt.com Research using primary hepatocytes allows for the investigation of how this compound might affect processes such as lipoprotein uptake and secretion in a more physiologically relevant context than cell lines. nih.govnih.gov For example, studies on primary mouse hepatocytes have detailed the mechanisms of HDL-mediated cholesterol uptake. nih.gov Such systems can be adapted to compare the metabolic fate and signaling effects of this compound versus cholesterol. biorxiv.org

Primary Endothelial Cells: The endothelium plays a critical role in vascular health and the development of atherosclerosis. lonza.comlifelinecelltech.com Primary endothelial cells, such as human umbilical vein endothelial cells (HUVECs) or human brain microvascular endothelial cells, are used to study processes like lipoprotein transcytosis and inflammatory responses. frontiersin.orgmdpi.com Given that endothelial dysfunction is a key initiating event in atherosclerosis, investigating the direct effects of this compound on primary endothelial cell function is of significant interest. nih.gov

Co-culture Systems for Intercellular Communication Studies

Many physiological and pathological processes, including atherosclerosis, involve complex interactions between different cell types. frontiersin.orgnih.gov Co-culture systems are designed to model this intercellular communication in vitro.

These systems can be broadly categorized into direct and indirect co-cultures. mdpi.com In direct co-culture, different cell types are grown in physical contact, allowing for communication through gap junctions and cell surface molecules. gvsu.edu Indirect co-culture physically separates the cell types, for instance by a permeable membrane, allowing communication only through secreted soluble factors. mdpi.com

In the context of this compound research, a co-culture of macrophages and smooth muscle cells could be used to study the exchange of cholesterol-rich particles, a process relevant to atherosclerotic plaque development. frontiersin.org Similarly, a co-culture of endothelial cells and smooth muscle cells could elucidate how this compound might influence the signaling between these two cell types in the vascular wall. mdpi.com Advanced 3D co-culture models on microfluidic chips are also emerging as powerful tools to simulate the native microenvironment and study cellular interactions with greater accuracy. mdpi.com

Reconstituted Membrane Systems (e.g., Liposomes, Bilayers)

Reconstituted membrane systems, such as liposomes and planar lipid bilayers, are invaluable for studying the direct biophysical interactions of this compound with lipids. These model membranes allow for precise control over lipid composition and provide a means to investigate how this compound affects fundamental membrane properties. nih.govfuture4200.com

Liposomes: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. biorxiv.org They are widely used as models for cell membranes and as drug delivery vehicles. future4200.combiorxiv.org Studies using liposomes can assess how the inclusion of this compound affects membrane fluidity, permeability, and stability. google.com For example, the effect of different sterols on the physical properties of liposomes can be measured to understand their potential biological functions.

Lipid Bilayers: Planar lipid bilayers are another model system used to study the properties of biological membranes. Research has shown that the position of the double bond in the sterol ring system can influence the formation of ordered lipid domains, often referred to as lipid rafts. nih.gov A study comparing cholesterol and this compound found that shifting the double bond from the C5-C6 position (cholesterol) to the C4-C5 position (this compound) reduced the formation of these ordered domains. nih.gov This suggests that this compound may have different effects on membrane organization and fluidity compared to cholesterol. labxchange.org The interaction of this compound with phospholipids (B1166683) alters bilayer properties, which can, in turn, affect the function of membrane-associated proteins. nih.gov

Table 2: Biophysical Effects of Sterols in Reconstituted Membrane Systems

| Property | Effect of Cholesterol | Observed/Potential Effect of this compound |

|---|---|---|

| Membrane Fluidity | Decreases fluidity at high temperatures, increases at low temperatures. labxchange.org | Expected to modulate membrane fluidity, potentially with different efficacy than cholesterol. nih.gov |

| Lipid Packing | Increases lipid packing and acyl chain ordering. mdpi.com | May be less effective at ordering phospholipid acyl chains due to altered stereochemistry. su.se |

| Membrane Thickness | Increases bilayer thickness. mdpi.com | Its effect on membrane thickness is a subject for direct investigation. |

| Domain Formation | Promotes the formation of liquid-ordered (Lo) domains (rafts). mdpi.com | Reduced ability to form ordered domains compared to cholesterol. nih.gov |

In Vivo Animal Models (Mechanistic & Pathophysiological Studies)

Animal models are essential for studying the systemic effects of this compound, providing insights into its metabolism, distribution, and its role in complex diseases like atherosclerosis in a whole-organism context. mdpi.comscielo.br

Rodent Models (e.g., Mice, Rats)

Mice and rats are the most commonly used animal models in atherosclerosis research due to their well-characterized genetics and the availability of transgenic strains that are susceptible to diet-induced hyperlipidemia and atherosclerosis. frontiersin.orgnih.gov

Mouse Models: Genetically modified mice, such as those lacking the low-density lipoprotein receptor (LDLR-/-) or apolipoprotein E (ApoE-/-), are particularly valuable. criver.com When fed a high-fat, high-cholesterol diet, these mice develop atherosclerotic plaques that share many features with human lesions. scielo.brcriver.com These models can be used to investigate the pathophysiological consequences of a diet supplemented with this compound, allowing for the assessment of its impact on plasma lipoprotein profiles, atherosclerotic lesion development, and inflammation. For instance, studies have used mouse models to show that immunization with oxidized LDL can inhibit the progression of atherosclerosis. frontiersin.org

Rat Models: Rats are also used to model hyperlipidemia and metabolic diseases. frontiersin.org Different strains, such as Wistar and Sprague-Dawley rats, can exhibit different responses to high-fat diets. nih.gov While rats are generally more resistant to atherosclerosis than mice, models have been developed, such as the Ldlr knockout rat, that do develop significant atherosclerotic lesions. cardiologyresearchjournal.com These models can be employed to study the effects of this compound on lipid metabolism and associated pathologies, such as fatty liver disease. mdpi.complos.org

Table 3: Common Rodent Models for this compound Research

| Model | Key Characteristics | Application in this compound Studies |

|---|---|---|

| ApoE-/- Mouse | Deficient in Apolipoprotein E; develop spontaneous hypercholesterolemia and atherosclerosis. scielo.brcriver.com | Studying the effect of dietary this compound on the initiation and progression of atherosclerosis. |

| LDLR-/- Mouse | Deficient in the LDL receptor; develop severe hypercholesterolemia and atherosclerosis on a high-fat diet. nih.govcriver.com | Assessing the impact of this compound on lipoprotein metabolism and atherosclerotic plaque formation. |

| Wistar/Sprague-Dawley Rat | Used in diet-induced hyperlipidemia and metabolic studies. nih.govmdpi.com | Investigating the effects of this compound on hepatic and systemic lipid metabolism. |

| Ldlr KO Rat | Genetically modified to lack the LDL receptor; develop hyperlipidemia and atherosclerosis. cardiologyresearchjournal.com | A non-mouse model to validate findings on the pathophysiological role of this compound. |

Diet-Induced Models for Metabolic Perturbations

Diet-induced models are crucial for studying how nutritional factors contribute to metabolic diseases like atherosclerosis, often in combination with a susceptible genetic background. nih.govnih.gov By feeding animals specific diets, researchers can induce metabolic states, such as hypercholesterolemia and inflammation, that are conducive to the formation of various cholesterol metabolites.

High-fat, high-cholesterol diets, often referred to as "Western-type" diets, are commonly used to accelerate and exacerbate the development of atherosclerosis in animal models, particularly in genetically susceptible strains like LDLR-KO mice. taconic.comnih.gov These diets typically contain a high percentage of fat (e.g., 21% milk fat or 45% of energy from fat) and are often supplemented with cholesterol (e.g., 0.2% to 1%). nih.govarchivesofmedicalscience.com

The metabolic consequences of such diets include:

Elevated Plasma Lipids: Significant increases in total cholesterol, LDL cholesterol, and sometimes triglycerides. taconic.comgsconlinepress.com

Obesity and Insulin (B600854) Resistance: Many high-fat diets also lead to weight gain and features of metabolic syndrome. nih.govmdpi.com

Hepatic Steatosis: Accumulation of fat in the liver is a common outcome. nih.govgsconlinepress.com

These dietary manipulations create a state of lipid overload and metabolic stress, providing a relevant context to study the enzymatic and non-enzymatic conversion of cholesterol into its various derivatives, including this compound. rsc.org Researchers can formulate specific diets to isolate the effects of high cholesterol independently of obesity, for example, by using a cholesterol-enriched regular chow, to study atherogenesis without the confounding variables of metabolic syndrome. nih.gov

Table 2: Examples of Dietary Compositions for Inducing Metabolic Perturbations

| Diet Name/Type | Key Components | Animal Model Often Used | Primary Induced Phenotype |

|---|---|---|---|

| Western Diet | High Fat (e.g., 21% milk fat), High Cholesterol (e.g., 0.06-0.2%). nih.gov | LDLR-KO Mice. nih.gov | Severe hypercholesterolemia, obesity, insulin resistance, atherosclerosis. nih.gov |

| High-Cholesterol Diet (HCD) | Cholesterol-enriched chow (e.g., 1-2% cholesterol). nih.govnih.gov | Rabbits, LDLR-KO Mice. nih.govnih.gov | Severe hypercholesterolemia and prominent aortic atherosclerosis. nih.govimrpress.com |

| High-Fat Diet (HFD) | High percentage of calories from fat (e.g., 45-60%), often with added fructose. archivesofmedicalscience.com | C57BL/6 Mice, Hamsters, Rats. mdpi.complos.org | Obesity, hyperlipidemia, insulin resistance, fatty liver. archivesofmedicalscience.complos.org |

| Modified Atherogenic Diet | Mixture including pork oil and quail egg yolks. gsconlinepress.com | Mice. gsconlinepress.com | Increased total cholesterol, foam cell formation, hepatocyte degeneration. gsconlinepress.com |

Non-Rodent Animal Models (e.g., Rabbits, Hamsters)

While mice are invaluable for genetic studies, their lipoprotein metabolism differs significantly from that of humans. nih.gov Non-rodent models, such as rabbits and hamsters, offer alternatives that in some respects more closely mimic human lipid physiology. eurekaselect.commdpi.com

Rabbits: The rabbit was one of the first animal models used for atherosclerosis research and remains highly relevant. nih.govunderstandinganimalresearch.org.uk Rabbits, like humans, have plasma cholesteryl ester transfer protein (CETP) activity, which is absent in mice and rats, and they absorb a high percentage of dietary cholesterol. nih.govimrpress.com Feeding New Zealand White rabbits a cholesterol-enriched diet (e.g., 0.5-2% cholesterol) rapidly induces severe hypercholesterolemia and atherosclerotic lesions. nih.govnih.gov

In addition to diet-induced models, the Watanabe heritable hyperlipidemic (WHHL) rabbit, which has a natural genetic defect in the LDL receptor, serves as a model for familial hypercholesterolemia. nih.govmdpi.com More recently, genetically modified rabbits, including ApoE-KO and LDLR-KO models, have been developed using technologies like CRISPR/Cas9, further enhancing their utility for studying lipid disorders. imrpress.comnih.gov

Hamsters: The Syrian golden hamster is another useful model for studying lipid metabolism because its lipoprotein profile is more "LDL-based," similar to humans. plos.orgfrontiersin.org Hamsters are sensitive to dietary cholesterol and can develop hypercholesterolemia and hypertriglyceridemia when fed cholesterol-rich diets. plos.orgnih.gov This makes them suitable for research on hyperlipidemia and for evaluating lipid-modulating agents. nih.gov LDLR-knockout hamsters have also been developed, providing a model to study the role of triglyceride-rich lipoproteins in atherosclerosis. frontiersin.org

Table 3: Comparison of Non-Rodent Models in Cholesterol Research

| Animal Model | Key Features | Common Research Applications |

|---|---|---|

| Rabbit | Possesses CETP activity; sensitive to dietary cholesterol. nih.govnih.gov | Diet-induced atherosclerosis; studies on plaque destabilization (WHHL rabbit); translational research. nih.govimrpress.commdpi.com |

| Hamster | Lipoprotein metabolism resembles humans (LDL-based); CETP activity. plos.orgfrontiersin.org | Studies of hyperlipidemia; diet-induced obesity; evaluation of lipid-lowering therapies. plos.orgnih.gov |

Advanced Imaging and Visualization Techniques for this compound Localization

Identifying the precise location of this compound and other specific lipid molecules within tissues is a significant challenge that requires advanced imaging technologies. While traditional histological stains can reveal general lipid accumulation, more sophisticated methods are needed to visualize specific compounds.

Positron Emission Tomography (PET): PET is a molecular imaging technique that can visualize metabolic processes. dvrphx.com When combined with MRI or CT, PET can detect metabolically active features, such as inflammation or microcalcifications within plaques, using specific radiotracers. mdpi.com The development of a specific tracer for this compound could theoretically enable its visualization and quantification in vivo.

Fluorescence Microscopy and Biosensors: At the cellular level, fluorescence-based techniques offer high-resolution visualization. The development of fluorescently-tagged biosensors that specifically bind to accessible cholesterol in cellular membranes has allowed for the visualization of cholesterol distribution in living cells. nih.gov For example, a biosensor based on the GRAM domain of the GRAMD1b protein can visualize accessible cholesterol in the plasma membrane. nih.gov A similar biosensor approach tailored to the unique structure of this compound could enable its specific localization within cells and tissues.

Tissue Clearing and Light-Sheet Fluorescence Microscopy (LSFM): To visualize structures deep within intact tissues or even whole organs, tissue-clearing methods are employed. ujms.netmdpi.com Techniques like CUBIC render tissues transparent by removing lipids and matching the refractive index, allowing for deep imaging. mdpi.com When combined with fluorescent labeling and LSFM, which illuminates a thin plane of the sample at a time, this approach can generate high-resolution, 3D images of entire organs, making it possible to map the distribution of specific molecules or cell types throughout a complex tissue architecture. ujms.netmdpi.com This could be a powerful tool for understanding the organ-wide distribution of this compound in disease models.

Comparative Studies and Interdisciplinary Research on Allocholesterol

Allocholesterol in Comparison to Other Sterols and Oxysterols

The biological significance of this compound is best understood when compared with its parent compound, cholesterol, and other related sterols and oxysterols. These comparisons highlight how subtle changes in molecular structure can lead to profound differences in function and metabolic processing.